molecular formula C8H5NOS B595210 Benzo[d]thiazole-4-carbaldehyde CAS No. 1213833-90-9

Benzo[d]thiazole-4-carbaldehyde

Cat. No.: B595210
CAS No.: 1213833-90-9
M. Wt: 163.194
InChI Key: VCNWADMZUYTNIH-UHFFFAOYSA-N
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Description

Benzo[d]thiazole-4-carbaldehyde is an organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a fused ring system. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and material science .

Mechanism of Action

Target of Action

Benzo[d]thiazole-4-carbaldehyde has been found to exhibit significant activity against Mycobacterium tuberculosis . The primary target of this compound is the DprE1 enzyme , which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .

Mode of Action

It is believed that the compound interacts with its target, dpre1, leading to the inhibition of the enzyme’s function . This disruption in the function of DprE1 affects the synthesis of arabinogalactan, thereby compromising the integrity of the mycobacterial cell wall .

Biochemical Pathways

The inhibition of DprE1 by this compound affects the arabinogalactan biosynthesis pathway . Arabinogalactan is a key component of the mycobacterial cell wall and its disruption leads to the loss of cell wall integrity, which can ultimately result in the death of the bacterium .

Pharmacokinetics

The compound’s effectiveness against mycobacterium tuberculosis suggests that it has sufficient bioavailability to reach its target in the bacterial cell .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of the mycobacterial cell wall . By inhibiting the function of DprE1, the compound interferes with the synthesis of arabinogalactan, leading to a compromised cell wall and potentially the death of the bacterium .

Action Environment

Like many other compounds, its stability and efficacy could potentially be affected by factors such as temperature, ph, and the presence of other substances .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo[d]thiazole-4-carbaldehyde typically involves the condensation of 2-aminobenzenethiol with an aldehyde. One common method is the reaction of 2-aminobenzenethiol with 4-formylbenzoic acid under acidic conditions to form the desired product . The reaction is usually carried out in ethanol as a solvent and requires heating to facilitate the formation of the benzothiazole ring .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are also being incorporated to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: Benzo[d]thiazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzo[d]thiazole-4-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex benzothiazole derivatives.

    Biology: It has been studied for its potential antimicrobial and anticancer properties.

    Medicine: Derivatives of this compound are being explored as potential therapeutic agents for various diseases.

    Industry: It is used in the production of dyes, pigments, and other materials.

Comparison with Similar Compounds

Uniqueness: Benzo[d]thiazole-4-carbaldehyde is unique due to the presence of the aldehyde group at the 4-position, which imparts distinct reactivity and biological activity compared to other benzothiazole derivatives. This unique positioning allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and other fields .

Properties

IUPAC Name

1,3-benzothiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NOS/c10-4-6-2-1-3-7-8(6)9-5-11-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNWADMZUYTNIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60856646
Record name 1,3-Benzothiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1213833-90-9
Record name 1,3-Benzothiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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